molecular formula C11H17N5O2 B12464776 N,N-bis(2-methoxyethyl)-9H-purin-6-amine

N,N-bis(2-methoxyethyl)-9H-purin-6-amine

Cat. No.: B12464776
M. Wt: 251.29 g/mol
InChI Key: CDSMYRXUQBZGQG-UHFFFAOYSA-N
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Description

Chemical Identification and Nomenclature

N,N-bis(2-methoxyethyl)-9H-purin-6-amine is a synthetic purine derivative characterized by its distinct substitution pattern. The compound’s systematic IUPAC name reflects its molecular structure: a purine core (a bicyclic aromatic system comprising a pyrimidine ring fused to an imidazole ring) substituted at the 6-position with a bis(2-methoxyethyl)amine group. Key identifiers include:

Property Value
Molecular Formula C₁₁H₁₇N₅O₂
Molecular Weight 251.29 g/mol
CAS Registry Number Not explicitly listed in public databases as of May 2025
Synonyms STK944651; AKOS002203840; N,N-bis(2-methoxyethyl)-7H-purin-6-amine

The compound’s structure features two 2-methoxyethyl groups attached to the nitrogen atom at the purine’s 6-position. This substitution introduces steric and electronic modifications to the purine scaffold, which are critical for its physicochemical properties and potential applications in research.

Historical Context in Purine Derivative Research

Purine derivatives have long been a focus of scientific inquiry due to their roles in biological systems, particularly in nucleic acid biochemistry and cellular signaling. The introduction of alkoxyalkyl substituents, such as the 2-methoxyethyl groups in this compound, represents a strategic modification aimed at enhancing solubility, bioavailability, or target specificity.

Historically, purine analogs with ether-linked side chains have been explored for their ability to mimic natural nucleobases while offering improved metabolic stability. For example, compounds like N-benzyl-9-(2-methoxyethyl)-9H-purin-6-amine (a structural analog with a benzyl group) have been studied for their potential as intermediates in oligonucleotide synthesis or as modulators of enzymatic activity . The bis(2-methoxyethyl) substitution in this compound may similarly aim to balance lipophilicity and water solubility, a common challenge in drug design.

Research into related purine derivatives, such as those with tert-butyldimethylsilyl (TBDMS) protecting groups or phosphoramidate linkages, highlights the broader interest in functionalizing purines for applications ranging from antiviral therapies to molecular probes . This compound fits into this lineage as a structurally unique variant, though its specific biological or chemical applications remain underexplored in publicly available literature as of 2025.

The compound’s synthetic pathway likely involves alkylation of adenine or a similar purine base with 2-methoxyethyl groups, though detailed protocols are not widely documented. Such methodologies align with established strategies for purine functionalization, where nucleophilic substitution or transition metal-catalyzed coupling reactions are employed to introduce diverse substituents .

Properties

Molecular Formula

C11H17N5O2

Molecular Weight

251.29 g/mol

IUPAC Name

N,N-bis(2-methoxyethyl)-7H-purin-6-amine

InChI

InChI=1S/C11H17N5O2/c1-17-5-3-16(4-6-18-2)11-9-10(13-7-12-9)14-8-15-11/h7-8H,3-6H2,1-2H3,(H,12,13,14,15)

InChI Key

CDSMYRXUQBZGQG-UHFFFAOYSA-N

Canonical SMILES

COCCN(CCOC)C1=NC=NC2=C1NC=N2

Origin of Product

United States

Preparation Methods

Procedure:

  • Reaction Setup :

    • 6-Chloropurine (1.0 equiv) is dissolved in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
    • Bis(2-methoxyethyl)amine (1.2–2.0 equiv) is added, followed by a base such as cesium carbonate (2.5 equiv) or potassium carbonate (3.0 equiv).
    • The mixture is stirred at 80–120°C for 12–24 hours under inert atmosphere.
  • Workup :

    • The reaction is quenched with water and extracted with ethyl acetate or dichloromethane.
    • The organic layer is dried (Na₂SO₄) and concentrated under reduced pressure.
  • Purification :

    • Crude product is purified via silica gel chromatography (ethyl acetate/hexane or methanol/dichloromethane gradients).
    • Yields typically range from 45% to 75%, depending on reaction conditions.

Key Considerations:

  • Regioselectivity : The N9 position of purine may compete for alkylation. However, steric and electronic factors favor N6 substitution when using bulky amines.
  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the amine.

Microwave-Assisted Alkylation

Microwave irradiation significantly reduces reaction times and improves yields. This method is adapted from protocols for synthesizing analogous bis(2-hydroxyethyl)amino purines.

Procedure:

  • Reaction Setup :

    • 6-Chloropurine (1.0 equiv) and bis(2-methoxyethyl)amine (1.5 equiv) are mixed in water or ethanol.
    • The mixture is irradiated at 100–150°C for 10–30 minutes using a microwave reactor.
  • Workup and Purification :

    • Similar to the conventional method, with yields often exceeding 70% due to enhanced reaction kinetics.

Catalytic Methods Using Lewis Acids

Lewis acids such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride etherate (BF₃·Et₂O) can accelerate alkylation.

Procedure:

  • Reaction Setup :

    • 6-Chloropurine (1.0 equiv), bis(2-methoxyethyl)amine (1.2 equiv), and TMSOTf (0.2 equiv) are combined in acetonitrile.
    • The reaction proceeds at room temperature for 1–2 hours.
  • Advantages :

    • Mild conditions and shorter reaction times (1–2 hours vs. 12–24 hours).
    • Yields up to 88% reported for similar purine derivatives.

Comparative Analysis of Methods

Method Conditions Yield Time Regioselectivity
Nucleophilic Substitution 80–120°C, DMF/DMSO 45–75% 12–24 h High (N6 favored)
Microwave-Assisted 100–150°C, solvent-free 70–85% 10–30 min High
Catalytic (TMSOTf) RT, acetonitrile 75–88% 1–2 h Moderate to High

Challenges and Optimization Strategies

  • Byproduct Formation :
    • N7-alkylated isomers may form in up to 15% yield. These are removed via column chromatography.
  • Amine Availability :
    • Bis(2-methoxyethyl)amine is commercially available but costly. In situ generation via reductive amination of 2-methoxyethyl bromide and ammonia is an alternative.
  • Scale-Up Considerations :
    • Microwave methods are less practical for industrial scale. Catalytic or high-temperature methods are preferred.

Characterization Data

Successful synthesis is confirmed via:

  • ¹H NMR : δ 3.30–3.50 (m, 8H, -OCH₂CH₂O-), 3.60 (s, 6H, -OCH₃), 8.20–8.40 (s, 1H, purine H8).
  • ESI-MS : m/z [M+H]⁺ calculated for C₁₁H₁₈N₅O₂: 276.1; observed: 276.2.

Chemical Reactions Analysis

Types of Reactions

N,N-bis(2-methoxyethyl)-9H-purin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxyethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of N,N-bis(2-methoxyethyl)-9H-purin-6-one.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of various substituted purine derivatives.

Scientific Research Applications

N,N-bis(2-methoxyethyl)-9H-purin-6-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological systems and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-bis(2-methoxyethyl)-9H-purin-6-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of N,N-bis(2-methoxyethyl)-9H-purin-6-amine , highlighting substituents, synthesis routes, and biological relevance based on the evidence:

Compound Substituents Synthesis Method Key Properties Biological Relevance Ref.
This compound 6-position: bis(2-methoxyethyl)amine Likely via nucleophilic substitution of 6-chloropurine with bis(2-methoxyethyl)amine (analogous to) Enhanced solubility due to polar 2-methoxyethyl groups; moderate lipophilicity Potential kinase or protease inhibitor (inferred)
2-Chloro-N-(3-chlorophenyl)-9-ethyl-9H-purin-6-amine 6-position: 3-chlorophenyl; 9-position: ethyl Microwave-assisted Buchwald-Hartwig coupling of 2,6-dichloro-9-ethylpurine with 3-chloroaniline High yield (90%); cytotoxic activity against cysteine proteases (e.g., cruzain) Anti-parasitic drug candidate
6-(3,5-Difluorophenylamino)-9-ethyl-9H-purine-2-carbonitrile 6-position: 3,5-difluorophenylamino; 2-position: cyano SNAr displacement of 2-chloro intermediate with KCN High inhibitory potency (IC₅₀ < 1 µM); improved metabolic stability Kinase inhibitor (e.g., Nek2)
9-((3-(tert-Butyl)-4,5-dihydroisoxazol-5-yl)methyl)-6-chloro-9H-purin-2-amine 9-position: dihydroisoxazole-tert-butyl; 6-position: chloro Cycloaddition of allylpurine with pivalaldehyde oxime Moderate yield (35%); hydrophobic binding interactions Anticancer (targets hydrophobic enzyme pockets)
N-(4-Methoxybenzyl)-9-ethyl-9H-purin-6-amine 9-position: ethyl; 6-position: 4-methoxybenzyl Alkylation of purine with 4-methoxybenzyl chloride Crystalline solid (mp 166–168°C); UV λmax 274 nm Irreversible kinase inhibitor
9-Phenyl-9H-purin-6-amines 9-position: phenyl; 6-position: amine Cyclization of 5-aminoimidazole precursors with HC(OEt)₃ and NH₃ High yields (70–85%); planar structure for intercalation Nucleic acid intercalators; antiviral agents

Detailed Analysis of Substituent Effects

Substitution at the 6-Position

  • Bis(2-methoxyethyl)amine : Introduces polar, electron-donating groups that improve aqueous solubility and reduce plasma protein binding compared to aryl or alkyl substituents. This is critical for CNS-targeting drugs requiring blood-brain barrier penetration.
  • Aryl Groups (e.g., 3-chlorophenyl, 3,5-difluorophenyl) : Enhance hydrophobic interactions with enzyme active sites (e.g., cruzain). Fluorinated aryl groups improve metabolic stability by resisting oxidative degradation.
  • Cyano Groups: Increase electrophilicity, enabling covalent bond formation with cysteine residues in kinases (e.g., Nek2).

Substitution at the 9-Position

  • Ethyl or Allyl Groups : Provide moderate steric bulk, balancing target affinity and solubility.
  • Phenyl Groups : Stabilize the purine ring via π-π stacking but reduce solubility.
  • Dihydroisoxazole-tert-Butyl : Enhances binding to hydrophobic pockets (e.g., ATP-binding sites in kinases).

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